

# Inarigivir Ammonium: A Technical Guide to its Chemical Structure, Properties, and Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Inarigivir ammonium** is a novel dinucleotide antiviral agent that has demonstrated significant potential in the treatment of chronic hepatitis B virus (HBV) infection.[1][2] It functions as a potent agonist of the innate immune receptors RIG-I (Retinoic acid-inducible gene-I) and NOD2 (Nucleotide-binding oligomerization domain-containing protein 2), thereby activating the host's natural defense mechanisms against viral pathogens.[3][4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and antiviral activity of **Inarigivir ammonium**, along with detailed experimental protocols for its evaluation.

# **Chemical Structure and Properties**

**Inarigivir ammonium** is the monoammonium salt of 2'-O-methyl-P-thiouridylyl- $(3' \rightarrow 5')$ -2'-deoxy-adenosine. Its chemical structure and key physicochemical properties are summarized below.

**Chemical Structure:** 

Inarigivir ammonium Chemical Structure

Image Source: MedChemExpress



#### Physicochemical Properties of Inarigivir Ammonium

| Property         | Value                                                                         | Reference |
|------------------|-------------------------------------------------------------------------------|-----------|
| Chemical Formula | C20H26N7O10PS • NH3                                                           | [6]       |
| Molecular Weight | 604.5 g/mol                                                                   | [6]       |
| CAS Number       | 2172788-92-8                                                                  | [6]       |
| Appearance       | Solid                                                                         | [6]       |
| Solubility       | DMSO: Sparingly Soluble (1-<br>10 mg/ml) PBS (pH 7.2):<br>Soluble (≥10 mg/ml) | [6]       |
| Storage          | -20°C                                                                         | [6]       |
| Stability        | ≥ 4 years at -20°C                                                            | [6]       |

# **Antiviral Activity and Mechanism of Action**

Inarigivir exhibits broad-spectrum antiviral activity, particularly against HBV and Hepatitis C Virus (HCV).[3] Its primary mechanism of action involves the activation of the RIG-I and NOD2 signaling pathways, leading to the production of type I interferons and other pro-inflammatory cytokines that play a crucial role in the antiviral response.[4] Additionally, Inarigivir has been shown to have a direct antiviral effect on HBV by interfering with viral RNA packaging and reverse transcription.[7]

Quantitative Antiviral Activity of Inarigivir



| Virus                                     | Cell Line                      | Parameter                      | Value    | Reference |
|-------------------------------------------|--------------------------------|--------------------------------|----------|-----------|
| Hepatitis B Virus<br>(HBV)                | HepG2 2.2.15                   | EC50<br>(extracellular<br>DNA) | 0.258 μΜ | [6]       |
| HepG2 2.2.15                              | EC₅₀<br>(intracellular<br>RNA) | 1.4 μΜ                         | [6]      |           |
| Hepatitis C Virus<br>(HCV) Genotype<br>1a | Replicon cells                 | EC50                           | 2.2 μΜ   | [3]       |
| Hepatitis C Virus<br>(HCV) Genotype<br>1b | Replicon cells                 | EC50                           | 1.0 μΜ   | [3]       |
| Cytotoxicity                              | HepG2 2.2.15                   | CC50                           | >1000 μM | [6]       |

#### In Vivo Activity:

In a transgenic mouse model of HBV, daily intraperitoneal administration of Inarigivir at 100 mg/kg significantly reduced hepatic HBV DNA levels.[2][6] Clinical trials in treatment-naïve patients with chronic hepatitis B have shown that Inarigivir treatment leads to a dosedependent reduction in HBV DNA, HBV RNA, and HBsAg levels.[8][9]

# **Signaling Pathway**

The activation of the innate immune system by Inarigivir is a key component of its antiviral effect. The following diagram illustrates the signaling pathway initiated by Inarigivir through RIG-I and NOD2 activation.





Click to download full resolution via product page

Caption: Inarigivir-mediated activation of RIG-I and NOD2 signaling pathways.

# Experimental Protocols HBV Antiviral Activity Assay in HepG2.2.15 Cells

This protocol describes a method to evaluate the in vitro antiviral activity of Inarigivir against Hepatitis B Virus using the HepG2.2.15 cell line, which constitutively expresses HBV.

#### Materials:

- HepG2.2.15 cells
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 380 μg/mL G418.
- Inarigivir ammonium stock solution (in DMSO or PBS)
- 96-well cell culture plates
- Reagents for DNA extraction and quantitative PCR (qPCR)

#### Procedure:



- Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density of 5 x 10<sup>4</sup> cells/well in 100 μL of culture medium. Incubate at 37°C in a 5% CO<sub>2</sub> incubator for 24 hours.
- Compound Treatment: Prepare serial dilutions of **Inarigivir ammonium** in culture medium. Remove the existing medium from the cells and add 100 μL of the medium containing the different concentrations of Inarigivir. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest drug concentration) and a positive control (e.g., Entecavir).
- Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 6 days.
- Supernatant Collection: After 6 days, carefully collect the cell culture supernatant for the analysis of extracellular HBV DNA.
- DNA Extraction: Extract viral DNA from the supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.
- Quantitative PCR (qPCR): Quantify the amount of HBV DNA in the extracted samples using qPCR with primers and a probe specific for a conserved region of the HBV genome.
- Data Analysis: Determine the concentration of Inarigivir that inhibits HBV replication by 50% (EC<sub>50</sub>) by plotting the percentage of HBV DNA reduction against the log of the drug concentration and fitting the data to a dose-response curve.

**Experimental Workflow:** 





Click to download full resolution via product page

Caption: Workflow for determining the in vitro antiviral activity of Inarigivir against HBV.

# **RIG-I Activation Assay**

# Foundational & Exploratory





This protocol outlines a method to assess the activation of RIG-I by Inarigivir using a reporter gene assay in HEK293 cells.

#### Materials:

- HEK293 cells
- DMEM with 10% FBS and 1% Penicillin-Streptomycin
- Expression plasmids for human RIG-I and a luciferase reporter gene under the control of an IFN-β promoter.
- Transfection reagent (e.g., Lipofectamine)
- Inarigivir ammonium stock solution
- Luciferase assay system
- Luminometer

#### Procedure:

- Cell Seeding: Seed HEK293 cells in a 24-well plate at a density of 1 x 10<sup>5</sup> cells/well and incubate overnight.
- Transfection: Co-transfect the cells with the RIG-I expression plasmid and the IFN-β
  promoter-luciferase reporter plasmid using a suitable transfection reagent according to the
  manufacturer's protocol. A control plasmid (e.g., pRL-TK expressing Renilla luciferase)
  should be co-transfected for normalization of transfection efficiency.
- Incubation: Incubate the transfected cells for 24 hours to allow for protein expression.
- Compound Treatment: Treat the cells with various concentrations of Inarigivir ammonium.
   Include a positive control (e.g., a known RIG-I agonist like 5'ppp-dsRNA) and a vehicle control.
- Incubation: Incubate the cells for another 18-24 hours.



- Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Plot the fold induction of luciferase activity against the log of the Inarigivir concentration to determine the dose-dependent activation of the IFN-β promoter.

#### **Experimental Workflow:**





Click to download full resolution via product page

Caption: Workflow for assessing RIG-I activation by Inarigivir using a reporter assay.

## Conclusion

**Inarigivir ammonium** is a promising antiviral agent with a dual mechanism of action that includes both direct antiviral effects and stimulation of the innate immune system. Its potent activity against HBV, coupled with a favorable preclinical and clinical safety profile, makes it a strong candidate for further development as a key component of a functional cure for chronic hepatitis B. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working in the field of antiviral therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Inarigivir ammonium | HBV | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NOD2/RIG-I Activating Inarigivir Adjuvant Enhances the Efficacy of BCG Vaccine Against Tuberculosis in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. www.hivandhepatitis.com AASLD 2017: Immune Modulator Inarigivir Looks Promising for Hepatitis B | Experimental HBV Drugs [hivandhepatitis.com]
- 8. A phase 2, open-label, randomized, multiple-dose study evaluating Inarigivir in treatment-naïve patients with chronic hepatitis B PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. firstwordpharma.com [firstwordpharma.com]
- To cite this document: BenchChem. [Inarigivir Ammonium: A Technical Guide to its Chemical Structure, Properties, and Antiviral Activity]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b8198286#chemical-structure-and-properties-of-inarigivir-ammonium]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com